molecular formula C22H28N2O3 B4671900 1-[(4-Benzylpiperazin-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

1-[(4-Benzylpiperazin-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

Cat. No.: B4671900
M. Wt: 368.5 g/mol
InChI Key: ODUKDQQDXYYVPC-UHFFFAOYSA-N
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Description

1-[(4-Benzylpiperazin-1-yl)carbonyl]-4,7,7-trimethylbicyclo[221]heptane-2,3-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Benzylpiperazin-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione typically involves multiple steps. One common method includes the reductive amination of a precursor compound with 4-benzylpiperazine. This reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Benzylpiperazin-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperazine ring or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the piperazine ring or the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated reagents and strong bases or acids are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine or bicyclic compounds .

Scientific Research Applications

1-[(4-Benzylpiperazin-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Benzylpiperazin-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with enzymes and receptors involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Benzylpiperazin-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione is unique due to its specific bicyclic structure combined with a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-benzylpiperazine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-20(2)21(3)9-10-22(20,18(26)17(21)25)19(27)24-13-11-23(12-14-24)15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUKDQQDXYYVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(=O)C2=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Benzylpiperazin-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Reactant of Route 2
Reactant of Route 2
1-[(4-Benzylpiperazin-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Reactant of Route 3
Reactant of Route 3
1-[(4-Benzylpiperazin-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Reactant of Route 4
Reactant of Route 4
1-[(4-Benzylpiperazin-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Reactant of Route 5
Reactant of Route 5
1-[(4-Benzylpiperazin-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Reactant of Route 6
1-[(4-Benzylpiperazin-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

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